molecular formula C27H28N2O7S2 B12746945 4-(Bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonic acid CAS No. 84674-88-4

4-(Bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonic acid

Cat. No.: B12746945
CAS No.: 84674-88-4
M. Wt: 556.7 g/mol
InChI Key: CJJWIJSJELXUKG-UHFFFAOYSA-N
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Description

4-(Bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonic acid is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of dimethylamino groups, a hydroxynaphthalene moiety, and disulphonic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 4-(dimethylamino)benzaldehyde with naphthalene derivatives under acidic conditions. The reaction is followed by sulfonation to introduce the disulphonic acid groups. The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pH, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(Bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential as a fluorescent probe in biological imaging.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is utilized in the production of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-(Bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Michler’s Ketone: A related compound with similar structural features, used in dye synthesis.

    Bis(4-(dimethylamino)phenyl)methanone: Another compound with dimethylamino groups, known for its applications in organic synthesis.

Uniqueness

4-(Bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonic acid stands out due to its combination of hydroxynaphthalene and disulphonic acid groups, which confer unique chemical and physical properties. These features make it particularly valuable in applications requiring specific optical and electronic characteristics.

Properties

CAS No.

84674-88-4

Molecular Formula

C27H28N2O7S2

Molecular Weight

556.7 g/mol

IUPAC Name

4-[bis[4-(dimethylamino)phenyl]methyl]-3-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C27H28N2O7S2/c1-28(2)20-9-5-17(6-10-20)25(18-7-11-21(12-8-18)29(3)4)26-23-14-13-22(37(31,32)33)15-19(23)16-24(27(26)30)38(34,35)36/h5-16,25,30H,1-4H3,(H,31,32,33)(H,34,35,36)

InChI Key

CJJWIJSJELXUKG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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